N-(2-Ethylhexyl)-3-oxobutyramide

Description

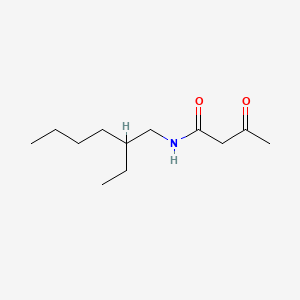

N-(2-Ethylhexyl)-3-oxobutyramide is an amide derivative characterized by a branched 2-ethylhexyl group attached to the 3-oxobutyramide backbone. While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis pathways (e.g., acyl chloride-amine reactions ) suggest similarities in reactivity and functional utility.

Properties

IUPAC Name |

N-(2-ethylhexyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFRXXNXIQJSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954487 | |

| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32837-36-8 | |

| Record name | N-(2-Ethylhexyl)acetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32837-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethylhexyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032837368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethylhexyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

N-(2-Ethylhexyl)-3-oxobutyramide, also known as Acetoacetic Acid 2-Ethylhexyl Amide, is a type of phthalate. Phthalates are endocrine-disrupting chemicals that can induce neurological disorders. They interfere with nuclear receptors in various neural structures involved in controlling brain functions.

Mode of Action

Phthalates, including this compound, affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism. They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders.

Biochemical Pathways

Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process. The degradation pathway of phthalates involves their decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entering the TCA cycle through orthotopic ring opening.

Pharmacokinetics

It is known that these compounds can be slowly and insignificantly removed or degraded by non-biological processes such as hydrolysis and photodecomposition. Biodegradation of phthalates using microorganisms could play a significant role.

Result of Action

The exposure to phthalates can lead to various health effects. For instance, prenatal exposure to mono-(2-ethylhexyl) phthalate (MEHP) resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in CD-1 mouse embryos.

Action Environment

Phthalates are used in many industrial and consumer products, many of which pose potentially high exposure. Environmental factors such as the presence of these products can influence the action, efficacy, and stability of phthalates. The environmental fate of phthalates has a significant impact on their environmental degradation and distribution.

Biological Activity

N-(2-Ethylhexyl)-3-oxobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which influences its biological activity. The compound features a 3-oxobutyramide backbone with an ethylhexyl side chain that enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

-

Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were reported as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 62.5 Escherichia coli 250 Pseudomonas aeruginosa 500

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

Cytotoxic Activity

The cytotoxic potential of this compound was assessed through various assays on cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 13.5 |

| HEP-2 | 25.3 |

These values classify the compound as having moderate to high cytotoxic activity when compared to standard chemotherapeutic agents like vinblastine, which had IC50 values of 2.34 µg/mL for HCT-116 and 6.61 µg/mL for HEP-2 cells .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Cellular Processes : The compound may interfere with metabolic pathways essential for bacterial survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a clear zone of inhibition around wells containing the compound, confirming its antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects on human cancer cell lines. Results showed that treatment with this compound led to significant apoptosis in HCT-116 cells as evidenced by increased annexin V staining and caspase activation assays.

Comparison with Similar Compounds

The following analysis compares N-(2-Ethylhexyl)-3-oxobutyramide with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Structural Analogs and Substituent Effects

a. Alkyl Chain Variations

Compounds 5a–5d from illustrate how alkyl chain length and linearity influence properties:

- Shorter chains (e.g., butyramide, 5a) exhibit higher melting points (180–182°C) due to stronger intermolecular forces.

- Longer chains (e.g., heptanamide, 5d) show reduced melting points (143–144°C), attributed to increased hydrophobic interactions and reduced crystallinity .

- Branched chains : The 2-ethylhexyl group in the target compound likely further lowers the melting point compared to linear analogs, enhancing solubility in organic matrices.

b. Aromatic vs. Aliphatic Substituents

- This contrasts with the aliphatic 2-ethylhexyl group, which prioritizes flexibility and lipophilicity .

- Azo derivatives (e.g., ): Incorporation of azo (–N=N–) groups introduces chromophoric properties, enabling applications in dyes and pigments. The absence of such groups in the target compound limits its utility in colorant industries but broadens compatibility with nonpolar systems .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.